molecular formula C10H13ClN4O3 B8341474 2-Chloro-6-(3-(hydroxymethyl)morpholino)pyrimidine-4-carboxamide

2-Chloro-6-(3-(hydroxymethyl)morpholino)pyrimidine-4-carboxamide

Cat. No.: B8341474
M. Wt: 272.69 g/mol
InChI Key: DILOGJSGXFZCKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-(3-(hydroxymethyl)morpholino)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C10H13ClN4O3 and its molecular weight is 272.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13ClN4O3

Molecular Weight

272.69 g/mol

IUPAC Name

2-chloro-6-[3-(hydroxymethyl)morpholin-4-yl]pyrimidine-4-carboxamide

InChI

InChI=1S/C10H13ClN4O3/c11-10-13-7(9(12)17)3-8(14-10)15-1-2-18-5-6(15)4-16/h3,6,16H,1-2,4-5H2,(H2,12,17)

InChI Key

DILOGJSGXFZCKL-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1C2=NC(=NC(=C2)C(=O)N)Cl)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 2,6-dichloropyrimidine-4-carboxamide (0.384 g, 2.00 mmol) in acetonitrile (10 mL) was added morpholin-3-ylmethanol hydrochloride (0.310 g, 2.02 mmol) and iPr2NEt (0.77 mL, 4.4 mmol). The mixture was heated at 50° C. overnight then concentrated in vacuo. The residue was chromatographed over silica gel with 25-75% acetone in hexanes. The product fractions were evaporated in vacuo to yield 2-chloro-6-(3-(hydroxymethyl)morpholino)pyrimidine-4-carboxamide as a pale tan solid (0.501 g, 1.84 mmol, 92% yield). LC/MS: m/z=273.2 [M+H]+.
Quantity
0.384 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.31 g
Type
reactant
Reaction Step Two
Quantity
0.77 mL
Type
reactant
Reaction Step Two

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